molecular formula C7H7NO5S B1205822 2-Amino-4-sulfobenzoic acid CAS No. 98-43-1

2-Amino-4-sulfobenzoic acid

Cat. No. B1205822
CAS RN: 98-43-1
M. Wt: 217.2 g/mol
InChI Key: GRGSHONWRKRWGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-4-sulfobenzoic acid derivatives involves multifaceted approaches to incorporate functional groups that enable the formation of complex structures. For example, multifunctional 2-amino-5-sulfobenzoic acid (H2afsb) has been used to construct supramolecular coordination polymers in combination with CuII ions and flexible N-donor ligands, exhibiting reversible dehydration-rehydration behavior (Li & Zhang, 2018).

Molecular Structure Analysis

The molecular structure of compounds involving 2-amino-4-sulfobenzoic acid showcases intricate hydrogen-bonded networks and supramolecular architectures. For instance, complexes formed between sulfadimidine and 2-aminobenzoic acids reveal associations maintained by hydrogen bonds, demonstrating the compound's ability to participate in complex molecular assemblies (Caira, 1991).

Scientific Research Applications

Sulfonamide Group in Medicinal Chemistry

The sulfonamide group, found in 2-amino-4-sulfobenzoic acid derivatives, plays a significant role in medicinal chemistry. It's a key component in sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase. The sulfonamide moiety acts as an isostere of the carboxylic acid group of 4-aminobenzoic acid, essential for activity in this class of compounds (Kalgutkar, Jones, & Sawant, 2010).

Electrosynthesis and Properties of Conducting Polymers

2-Amino-4-sulfobenzoic acid derivatives have been used in the electrosynthesis of conducting polymers. Studies have shown that aminobenzoic acids, including 2-amino-4-sulfobenzoic acid derivatives, form short-chain conducting polymers. These polymers demonstrate significant influence on the electrochemical and morphological properties of polyaniline formed by electropolymerisation (Thiemann & Brett, 2001).

Synthesis of Heterocyclic Copper Complex Formazan

2-Amino-4-sulfobenzoic acid has been utilized in the synthesis of heterocyclic copper complex formazan. This complex was developed through a series of reactions involving diazotization, reduction, condensation, complexation, and hydrolysis. The synthesized compound showed potential for exploring dark formazan reactive dye, a significant advancement in the field of dye chemistry (Xiang Yao-yao, 2010).

Synthesis of Lead(II)-Organic Frameworks

Research involving 2-amino-4-sulfobenzoic acid has led to the synthesis of lead(II)-organic frameworks. These frameworks exhibit diverse structural arrangements and interesting dehydration-rehydration behaviors, which are influenced by the type of auxiliary ligand used. Such frameworks have potential applications in the field of material science and coordination chemistry (Zhang, Zhong, Zhang, Jing, Daniels, & Walton, 2014).

Supramolecular Coordination Compounds

2-Amino-4-sulfobenzoic acid has been used in constructing supramolecular coordination compounds. These compounds, due to their pendant carboxylic acid, sulfonic acid, and amino groups, extend into high-dimensional supramolecular networks. They exhibit interesting properties like reversible dehydration-rehydration behavior and potential applications in semiconductor materials (Li & Zhang, 2018).

Novel Hyperbranched Polymers

The compound has been instrumental in the synthesis of novel hyperbranched polymers containing alternating quinoxaline and benzoxazole repeat units. Such polymers, displaying unique solution viscosity behavior and functional end groups, open up new possibilities in the field of polymer science (Baek, Simko, & Tan, 2006).

Safety And Hazards

When handling 2-Amino-4-sulfobenzoic acid, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-4-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c8-6-3-4(14(11,12)13)1-2-5(6)7(9)10/h1-3H,8H2,(H,9,10)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGSHONWRKRWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059172
Record name Benzoic acid, 2-amino-4-sulfo-
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Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-sulfobenzoic acid

CAS RN

98-43-1
Record name 2-Amino-4-sulfobenzoic acid
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Record name 2-Amino-4-sulfobenzoic acid
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Record name Benzoic acid, 2-amino-4-sulfo-
Source EPA Chemicals under the TSCA
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Record name Benzoic acid, 2-amino-4-sulfo-
Source EPA DSSTox
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Record name 4-sulphoanthranilic acid
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Record name 2-AMINO-4-SULFOBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
Y Wei, L Zhang, MJ Wang, SC Chen… - … Section C: Structural …, 2015 - scripts.iucr.org
… The reactions of copper(II) with 2-amino-4-sulfobenzoic acid (H2asba) in the presence/absence of the auxiliary chelating ligand 1,10-phenanthroline (phen) under ambient conditions …
Number of citations: 5 scripts.iucr.org
KL Zhang, ZY Zhong, L Zhang, CY Jing… - Dalton …, 2014 - pubs.rsc.org
… The work presented here uses 2-amino-4-sulfobenzoic acid (H 2 asba) as the organic ligand precursor (Chart 1). This is based on the following considerations: (1) as a rigid aromatic …
Number of citations: 11 pubs.rsc.org
F Fang, H Chen, J Li, W Zhang - International Journal of Education …, 2011 - acadpubl.com
… 3.2 Ability of Polyaspartic acid/2-Amino-4-sulfobenzoic acid copolymer to disperse ferric oxide Water sample was confecting water (containing Ba2+ 150 mg· L− 1, as BaSO4, Fe2+10mg…
Number of citations: 0 www.acadpubl.com
M Yan, P Zhu, S Yang, WJ Kong, J Wang, KL Zhang - CrystEngComm, 2021 - pubs.rsc.org
… , a novel solvent-dependent fluorescent Co(II)-CP, [Co(asba)(2-mmzm)(H 2 O) 2 ]·3H 2 O (1), was obtained through the assembly between Co 2+ and 2-amino-4-sulfobenzoic acid (H 2 …
Number of citations: 20 pubs.rsc.org
X Chu, KL Zhang - Acta Crystallographica Section C: Structural …, 2017 - scripts.iucr.org
… The assembly of Cu II with the multifunctional ligand 2-amino-4-sulfobenzoic acid (H 2 asba) in the presence of the auxiliary flexible ligands 1,4-bis(triazol-1-ylmethyl)benzene (bbtz) …
Number of citations: 2 scripts.iucr.org
M Yan, P Zhu, JL Zhu, KL Zhang - Inorganica Chimica Acta, 2021 - Elsevier
… Consequently, we suppose that, as an isomer of 2-amino-5-sulfobenzoic acid, 2-amino-4-sulfobenzoic acid (H 2 asba) may also be an excellent multi-functional ligand to be used to …
Number of citations: 3 www.sciencedirect.com
JF Bunnett, JF Cormack, FC McKAY - The Journal of Organic …, 1950 - ACS Publications
… isolated 2-amino-6-sulfobenzoic acid, 2-amino-4-sulfobenzoic acid, and 4-amino-2-sulfo… that Hollemanhad evidence only for 2-amino-4-sulfobenzoic acid and probably one other isomer…
Number of citations: 25 pubs.acs.org
M Yan, T Gu, S Yang, KL Zhang - Journal of Molecular Structure, 2022 - Elsevier
Herein, the assembly between the multi-functional 2-amino-4-sulfonyl-benzoic acid (H 2 asba) and Cd(II) in the presence of the hydrophobic ligand 4-bis[(2-methyl-1H-imidazole-1-yl)…
Number of citations: 6 www.sciencedirect.com
Y Deng, ZY Yao, P Wang, Y Zhao, YS Kang… - Sensors and Actuators B …, 2017 - Elsevier
… Synthesis, characterization and properties of a family of lead(II)-organic frameworks based on a multi-functional ligand 2-amino-4-sulfobenzoic acid exhibiting auxiliary ligand-…
Number of citations: 32 www.sciencedirect.com
F Walker - The Chemistry and Application of Dyes, 1990 - Springer
… CI Acid Yellow 54 (35) results on chroming with chromium formate the azo dye obtained from diazotized 2-amino-4-sulfobenzoic acid and 1-(2'-methyl-4'sulfophenyl)-3-methyl-5-…
Number of citations: 2 link.springer.com

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